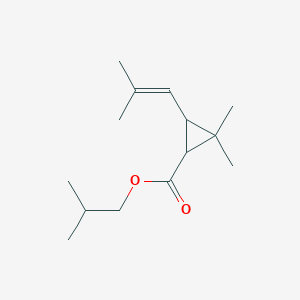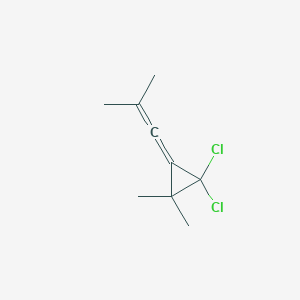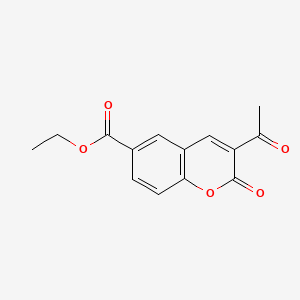
N-benzyl-1-(1H-indol-3-ylmethyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-1-(1H-indol-3-ylmethyl)piperidine-4-carboxamide is a chemical compound with the molecular formula C22H25N3O. It is known for its complex structure, which includes an indole moiety, a piperidine ring, and a benzyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-(1H-indol-3-ylmethyl)piperidine-4-carboxamide typically involves multiple steps. One common method includes the reaction of 1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic acid with benzylamine under specific conditions. The reaction is often carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated systems and continuous flow reactors to ensure consistent production. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions
N-benzyl-1-(1H-indol-3-ylmethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Aplicaciones Científicas De Investigación
N-benzyl-1-(1H-indol-3-ylmethyl)piperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.
Mecanismo De Acción
The mechanism of action of N-benzyl-1-(1H-indol-3-ylmethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The piperidine ring and benzyl group may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- N-benzyl-1-(2,3-dihydro-1H-indol-3-yl)methanamine
- N-benzyl-1-[2-(1H-indol-3-yl)ethyl]piperidin-4-amine
- N-[1-(1H-Indol-3-yl)-meth-(Z)-ylidene]-N’-quinolin-2-yl-hydrazine
- N-[1-(1H-Indol-3-yl)-2-propanyl]-1-benzofuran-2-carboxamide
- N-[1-(1H-indol-3-yl)propan-2-yl]benzenesulfonamide
Uniqueness
N-benzyl-1-(1H-indol-3-ylmethyl)piperidine-4-carboxamide stands out due to its unique combination of structural features, including the indole moiety, piperidine ring, and benzyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
Número CAS |
6308-66-3 |
|---|---|
Fórmula molecular |
C22H25N3O |
Peso molecular |
347.5 g/mol |
Nombre IUPAC |
N-benzyl-1-(1H-indol-3-ylmethyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C22H25N3O/c26-22(24-14-17-6-2-1-3-7-17)18-10-12-25(13-11-18)16-19-15-23-21-9-5-4-8-20(19)21/h1-9,15,18,23H,10-14,16H2,(H,24,26) |
Clave InChI |
DPMIPKAMLXKZFX-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1C(=O)NCC2=CC=CC=C2)CC3=CNC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Bis(2-hydroxyethyl)amino]-5-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B14738214.png)
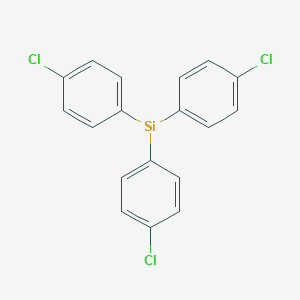

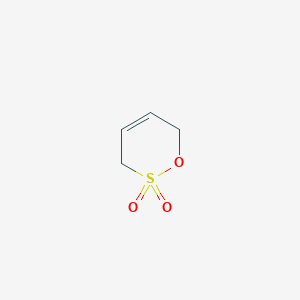
![2,4,6-Tris[(2-chlorophenyl)methylsulfanyl]pyrimidine](/img/structure/B14738236.png)
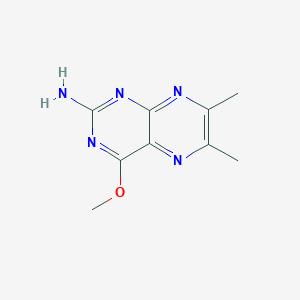


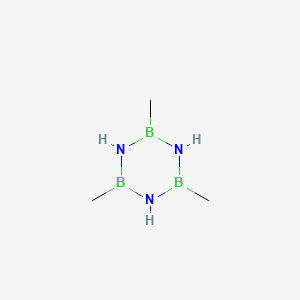
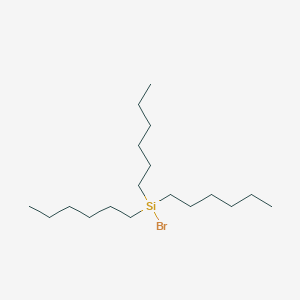
![3,3'-Dipropyl[1,1'-biphenyl]-4,4'-diol](/img/structure/B14738276.png)
